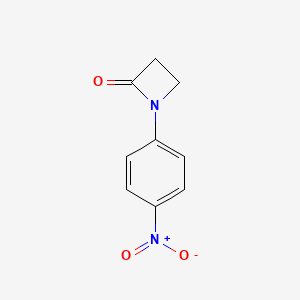
Methyl 3-bromo-2-ethoxy-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-ethoxy-6-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-ethoxy-6-fluorobenzoate typically involves the esterification of 3-bromo-2-ethoxy-6-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-ethoxy-6-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-2-ethoxy-6-fluorobenzyl alcohol.
Oxidation: Formation of 3-bromo-2-ethoxy-6-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2-ethoxy-6-fluorobenzoate is utilized in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the construction of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Biological Studies: As a probe to study enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-ethoxy-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 3-bromo-4-fluorobenzoate
- Methyl 2-bromo-3-ethoxy-6-fluorobenzoate
Uniqueness
Methyl 3-bromo-2-ethoxy-6-fluorobenzoate is unique due to the specific positioning of the bromine, ethoxy, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 3-bromo-2-ethoxy-6-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-9-6(11)4-5-7(12)8(9)10(13)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
KAAYTLLTDMMTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C(=O)OC)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)



![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
![(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)



![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)



